1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one
Overview
Description
1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a cyclopropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones. For instance, the reaction between phenylhydrazine and cyclopropyl-1,3-diketone under acidic or basic conditions can yield the desired pyrazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazoline derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the pyrazole ring.
Scientific Research Applications
1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-5(4H)-one: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Phenyl-3-ethyl-1H-pyrazole-5(4H)-one: Contains an ethyl group in place of the cyclopropyl group.
1-Phenyl-3-isopropyl-1H-pyrazole-5(4H)-one: Features an isopropyl group instead of the cyclopropyl group.
Uniqueness
1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
5-cyclopropyl-2-phenyl-4H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJPQPBEQASGOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.